Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate
Overview
Description
Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate is a synthetic organic compound with the molecular formula C13H22FNO4. It is characterized by the presence of a cyclobutane ring substituted with a fluoro group, an ethyl ester, and a tert-butoxycarbonyl-protected amine. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST), Selectfluor
Deprotection: Trifluoroacetic acid, hydrochloric acid
Ester Hydrolysis: Sodium hydroxide, sulfuric acid
Major Products Formed
Substitution: Various substituted cyclobutane derivatives
Deprotection: Free amine derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions, such as nucleophilic substitution and ester hydrolysis. The fluoro group can enhance the compound’s stability and reactivity, while the Boc-protected amine can be selectively deprotected to reveal the free amine for further reactions .
Comparison with Similar Compounds
Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate can be compared with other similar compounds, such as:
Ethyl 1-[(tert-butoxycarbonylamino)methyl]-cyclobutanecarboxylate: Lacks the fluoro group, resulting in different reactivity and stability.
Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-chloro-cyclobutanecarboxylate: Contains a chloro group instead of a fluoro group, leading to variations in chemical behavior.
Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-bromo-cyclobutanecarboxylate: Features a bromo group, which can affect the compound’s reactivity and applications.
The presence of the fluoro group in this compound imparts unique properties, such as increased stability and specific reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-10(16)13(6-9(14)7-13)8-15-11(17)19-12(2,3)4/h9H,5-8H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMFZQJNAOAWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115199 | |
Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-10-8 | |
Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801115199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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